7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
CAS No.: 1260637-81-7
Cat. No.: VC3057920
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260637-81-7 |
---|---|
Molecular Formula | C11H14ClNO2 |
Molecular Weight | 227.69 g/mol |
IUPAC Name | 7-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C11H13NO2.ClH/c1-7-2-3-8-4-5-12-10(11(13)14)9(8)6-7;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H |
Standard InChI Key | KWYPGFCJTPUATK-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(CCNC2C(=O)O)C=C1.Cl |
Canonical SMILES | CC1=CC2=C(CCNC2C(=O)O)C=C1.Cl |
Introduction
Chemical Structure and Properties
Molecular Identification
7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is identified by its unique chemical structure containing a tetrahydroisoquinoline core with specific substitutions. The compound is registered with CAS number 1260637-81-7, providing a standardized identifier for research and commercial purposes. As indicated by its name, the compound features a methyl group at position 7 of the tetrahydroisoquinoline backbone and a carboxylic acid group at position 1, with the nitrogen atom protonated to form the hydrochloride salt .
Physical and Chemical Characteristics
The compound presents as a powder or liquid under standard laboratory conditions. Its molecular formula is C11H14ClNO2, corresponding to a molecular weight that makes it suitable for various biological applications. The purity of commercially available product is typically 97%, suitable for research applications in medicinal chemistry and pharmaceutical development . Storage recommendations include keeping the compound in a tightly closed container to prevent degradation through environmental exposure, indicating potential sensitivity to moisture or oxidation.
Structural Relationship to Other Tetrahydroisoquinolines
The tetrahydroisoquinoline scaffold forms the foundation for numerous bioactive compounds. The 7-methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid structure shows significant relationship to other tetrahydroisoquinoline derivatives that have demonstrated biological activity. These related compounds include 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, which has been identified in human brain tissue and is structurally analogous to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound associated with Parkinsonism . This structural similarity suggests potential neuroactive properties that warrant investigation.
Synthesis and Manufacturing Considerations
Scale-up and Production Capabilities
Commercial suppliers indicate production capacity measured in metric tons per day, suggesting established protocols for large-scale synthesis. The ability to scale production from laboratory quantities to industrial volumes indicates optimized synthetic pathways and reaction conditions. Manufacturers typically employ advanced equipment and production facilities to maintain quality during scaled synthesis, with stringent internal management protocols ensuring consistent product specifications across production batches .
Research Applications
Medicinal Chemistry
7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride serves as a valuable building block in medicinal chemistry. The unique substitution pattern on the tetrahydroisoquinoline core provides a scaffold that can be further modified to develop novel bioactive compounds. The presence of the carboxylic acid group at position 1 offers a reactive site for derivatization through various chemical transformations, including esterification, amide formation, and reduction. These modifications can generate libraries of compounds for structure-activity relationship studies in drug discovery programs .
Pharmaceutical Intermediate Applications
As indicated by supplier information, this compound finds application as an intermediate in pharmaceutical synthesis. Its relatively stable structure, combined with functional groups amenable to further chemical modification, makes it suitable for incorporation into more complex molecular architectures. The carboxylic acid moiety, in particular, provides a versatile handle for constructing peptide-like structures or other biologically relevant molecules through established coupling chemistries .
Comparative Analysis with Related Compounds
Biological Activity Comparison
Related tetrahydroisoquinoline derivatives have demonstrated diverse biological activities, particularly in neurological contexts. For example, certain tetrahydroisoquinolines have shown potential as novel PPARγ partial agonists, with implications for insulin resistance and metabolic disorders . The specific biological activity profile of 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride would likely be influenced by its unique substitution pattern, potentially conferring distinct pharmacological properties compared to other members of this chemical class.
Physical Property Variations
The physicochemical properties of tetrahydroisoquinoline derivatives vary substantially based on substitution patterns. The presence of the carboxylic acid group in 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride likely influences its solubility, stability, and acid-base behavior compared to other derivatives. These physical property differences have important implications for formulation, storage conditions, and application methodologies in research and development settings .
Property | Specification |
---|---|
CAS Number | 1260637-81-7 |
Molecular Formula | C11H14ClNO2 |
Physical Appearance | Powder or liquid |
Minimum Purity | 97% |
Storage Conditions | Tightly closed container |
Packaging Options | According to customer requirements |
Production Capacity | Metric Ton/Day |
Transportation Methods | Express courier, sea freight, air freight |
These specifications provide researchers and procurement specialists with the necessary information to ensure the compound meets requirements for specific applications .
Quality Management Systems
Supplier information indicates adherence to international quality standards, including ISO9001:2008 certification for quality management systems. This certification suggests standardized protocols for manufacturing, testing, and distribution that ensure consistent product quality. Quality assurance measures typically include multiple testing points throughout the production process and comprehensive final analysis before product release .
Future Research Directions
Structure-Activity Relationship Studies
Future research may focus on systematic structure-activity relationship studies to elucidate how modifications to the 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid scaffold influence biological activity. Such studies could involve synthesizing libraries of derivatives with variations in substituent position, type, and orientation, followed by screening against relevant biological targets. This approach could reveal critical structural features necessary for specific activities and guide the development of optimized compounds for therapeutic applications.
Neurological Applications
Given the structural similarity to tetrahydroisoquinolines found in human brain tissue, investigation into potential neurological applications represents a promising research direction. Studies examining the compound's interaction with neurotransmitter systems, neuroprotective effects, or influence on pathways implicated in neurodegenerative disorders could yield valuable insights. The reported presence of similar tetrahydroisoquinolines in parkinsonian brains suggests particular relevance to Parkinson's disease research .
Computational Studies and Rational Design
Advanced computational methods could facilitate deeper understanding of 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride's molecular properties and interactions. Molecular docking studies, quantum chemical calculations, and molecular dynamics simulations could predict binding affinities to potential biological targets, metabolic stability, and pharmacokinetic properties. These computational approaches could guide more efficient experimental design and accelerate the development of novel applications for this compound and its derivatives.
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